

## Taniborbactam's Efficacy Against Metallo-β-Lactamases: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Taniborbactam hydrochloride |           |
| Cat. No.:            | B611150                     | Get Quote |

A detailed guide for researchers, scientists, and drug development professionals on the inhibitory activity of taniborbactam against clinically significant metallo- $\beta$ -lactamases (MBLs), with a comparative look at other MBL inhibitors.

The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of  $\beta$ -lactamase enzymes, poses a significant threat to global health. Among these, metallo- $\beta$ -lactamases (MBLs) are particularly concerning due to their broad-spectrum hydrolytic activity against nearly all  $\beta$ -lactam antibiotics, including carbapenems. Furthermore, clinically available  $\beta$ -lactamase inhibitors such as avibactam and vaborbactam are ineffective against these zinc-dependent enzymes.[1][2][3] This guide provides a comprehensive overview of the in vitro activity of taniborbactam (formerly VNRX-5133), a novel bicyclic boronate  $\beta$ -lactamase inhibitor, against a range of MBLs. Its performance is compared with other investigational and established inhibitors, supported by biochemical and microbiological data.

# Biochemical Performance: Head-to-Head Inhibitory Activity

Taniborbactam has demonstrated potent direct inhibitory activity against a wide array of Ambler Class A, C, and D serine-β-lactamases, and importantly, against Class B MBLs.[4] Its mechanism against MBLs involves a competitive inhibition model. The tables below summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of taniborbactam and comparator agents against key MBLs.



Table 1: Biochemical Inhibitory Activity (IC50) of Taniborbactam and Comparators against Metallo-β-Lactamases

| Metallo-β-<br>Lactamase | Taniborbactam<br>(VNRX-5133)<br>IC50 (μM)       | Xeruborbacta<br>m (QPX7728)<br>IC50 (nM) | Avibactam Ki<br>(μΜ) | Vaborbactam<br>Ki (µM) |
|-------------------------|-------------------------------------------------|------------------------------------------|----------------------|------------------------|
| NDM-1                   | 0.1[1]                                          | 55[5]                                    | >30[1]               | No Inhibition[3]       |
| NDM-9                   | 53[1]                                           | -                                        | -                    | -                      |
| NDM-30                  | Resistant[1]                                    | -                                        | -                    | -                      |
| VIM-1                   | -                                               | 14[5]                                    | -                    | -                      |
| VIM-2                   | Ki of 0.02[1]                                   | -                                        | >30[1]               | -                      |
| VIM-83                  | Less inhibited<br>than VIM-2 like<br>enzymes[1] | -                                        | -                    | -                      |
| IMP-1                   | Weakly active[6]                                | 610[5]                                   | -                    | -                      |
| SPM-1                   | Active[1]                                       | Not inhibited[7]                         | -                    | -                      |
| GIM-1                   | Active[1]                                       | Inhibited[7]                             | -                    | -                      |
| DIM-1                   | Active[1]                                       | -                                        | -                    | -                      |
| SIM-1                   | Not Active[1]                                   | -                                        | -                    | -                      |

Note: Data is compiled from multiple sources. Direct comparison of absolute values should be done with caution due to potential variations in experimental conditions.

# Microbiological Activity: Restoring Cefepime's Potency

In combination with the fourth-generation cephalosporin cefepime, taniborbactam has been shown to restore its activity against MBL-producing Enterobacterales and Pseudomonas aeruginosa. The following tables present the Minimum Inhibitory Concentration (MIC) values for



cefepime-taniborbactam and comparator combinations against clinical isolates harboring various MBLs.

Table 2: In Vitro Activity of Cefepime-Taniborbactam and Comparators against MBL-Producing Enterobacterales

| Organism/Enz<br>yme        | Cefepime-<br>Taniborbactam<br>MIC90 (mg/L) | Meropenem-<br>Xeruborbacta<br>m MIC90<br>(mg/L) | Ceftazidime-<br>Avibactam<br>Susceptibility<br>(%) | Meropenem-<br>Vaborbactam<br>Susceptibility<br>(%) |
|----------------------------|--------------------------------------------|-------------------------------------------------|----------------------------------------------------|----------------------------------------------------|
| All<br>Enterobacterales    | 0.25[8][9]                                 | -                                               | -                                                  | -                                                  |
| NDM-positive               | >16 (76%<br>susceptible)[8]<br>[10]        | 1[11][12]                                       | 11.6[13]                                           | 64.5[13]                                           |
| VIM-positive               | 8 (100%<br>susceptible)[14]                | 1[11][12]                                       | -                                                  | -                                                  |
| MBL-producers<br>(general) | ≤8/4 (93.5% susceptible)[13]               | 1[11][12]                                       | 12.9[13]                                           | 64.5[13]                                           |

Table 3: In Vitro Activity of Cefepime-Taniborbactam and Comparators against MBL-Producing P. aeruginosa

| Organism/Enzyme            | Cefepime-<br>Taniborbactam<br>MIC90 (mg/L) | Meropenem-<br>Xeruborbactam<br>MIC90 (mg/L) | Ceftazidime-<br>Avibactam<br>Susceptibility (%) |
|----------------------------|--------------------------------------------|---------------------------------------------|-------------------------------------------------|
| All P. aeruginosa          | 8[8][9]                                    | 2-8                                         | -                                               |
| VIM-positive               | 32 (87.4%<br>susceptible)[10][14]          | -                                           | 16.0[13]                                        |
| MBL-producers<br>(general) | ≤8/4 (65.1%<br>susceptible)[13]            | -                                           | 16.0[13]                                        |



## Visualizing the Mechanism and Workflow

To better understand the interaction of taniborbactam with MBLs and the experimental process for its evaluation, the following diagrams are provided.



#### Mechanism of Metallo-β-Lactamase Inhibition by Taniborbactam





### Experimental Workflow for MIC Determination



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.asm.org [journals.asm.org]
- 2. Profiling interactions of vaborbactam with metallo-β-lactamases PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-βlactamase Inhibitor for Carbapenem-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 8. Cefepime–taniborbactam activity against antimicrobial-resistant clinical isolates of Enterobacterales and Pseudomonas aeruginosa: GEARS global surveillance programme 2018–22 PMC [pmc.ncbi.nlm.nih.gov]
- 9. amr-insights.eu [amr-insights.eu]
- 10. Navigating the Current Treatment Landscape of Metallo-β-Lactamase-Producing Gram-Negative Infections: What are the Limitations? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1693-meropenem-xeruborbactam-in-vitro-potency-against-gram-negative-bacteria-in-comparison-with-marketed-and-investigational-beta-lactam-bl-beta-lactamase-inhibitor-bli-combinations Ask this paper | Bohrium [bohrium.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Taniborbactam's Efficacy Against Metallo-β-Lactamases: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b611150#validating-taniborbactam-s-activity-against-metallo-beta-lactamases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com